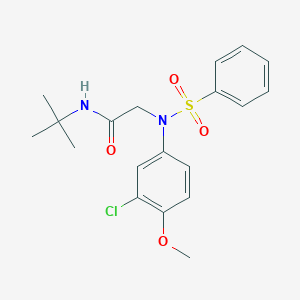
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Descripción general
Descripción
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as BMTPD, is a chemical compound that has been widely studied for its potential use as an antioxidant and free radical scavenger. In recent years, BMTPD has gained attention for its potential application in the field of medicine and healthcare.
Mecanismo De Acción
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione exerts its antioxidant and free radical scavenging effects through various mechanisms. It can directly scavenge free radicals and reactive oxygen species, preventing them from damaging cells and tissues. 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione can also activate various antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases and conditions. 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione can also improve mitochondrial function and energy metabolism, which are important for maintaining cellular health and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has several advantages for lab experiments. It is relatively stable and easy to handle, and it can be synthesized in large quantities. However, 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione.
Direcciones Futuras
There are several future directions for research on 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione. One area of interest is the development of novel 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives with enhanced antioxidant and free radical scavenging properties. Another area of interest is the investigation of the potential use of 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione in combination with other drugs or therapies for the treatment of various diseases and conditions. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione.
Aplicaciones Científicas De Investigación
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential application in the field of medicine and healthcare. It has been shown to possess antioxidant and free radical scavenging properties, which make it a promising candidate for the treatment of various diseases and conditions. 2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-benzyl-6-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(15)12-11(16)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLVJUJBNDOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399051 | |
| Record name | AC1N41ZN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
61959-18-0 | |
| Record name | AC1N41ZN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871071.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)

![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B3871088.png)



![N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
![2-hydroxy-N-[(4-isopropylphenyl)sulfonyl]propanamide](/img/structure/B3871126.png)
![4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871129.png)

